D-Mannose-13C-3

Metabolic Flux Analysis N-Glycan Biosynthesis Gas Chromatography-Mass Spectrometry

Unlabeled D-mannose cannot be differentiated from endogenous pools in LC-MS/MS, causing matrix effects and quantification errors. D-Mannose-13C-3 resolves this with site-specific C-3 ¹³C labeling (99 atom % ¹³C) for accurate internal standardization and metabolic flux analysis through glycolysis, pentose phosphate, and mannose salvage pathways. • M+1 mass shift resolves from endogenous mannose; 99 atom % ¹³C ensures accurate matrix effect correction • Site-specific C-3 label resolves carbon rearrangements obscured by uniformly labeled ¹³C₆ analogs • Supplied ≥98% chemical purity; ready for direct use in LC-MS/MS serum quantification and N-glycan biosynthesis tracing

Molecular Formula C6H12O6
Molecular Weight 181.15 g/mol
Cat. No. B12408652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Mannose-13C-3
Molecular FormulaC6H12O6
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i6+1
InChIKeyGZCGUPFRVQAUEE-MHIYAELXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Mannose-13C-3 Overview & Specifications


D-Mannose-13C-3 (D-[3-13C]mannose; CAS 101615-89-8 / 1485504-72-0) is a stable isotope-labeled analog of the aldohexose D-mannose in which a single carbon-13 atom is site-specifically incorporated at the C-3 position of the hexose backbone . The compound retains the native molecular formula C₆H₁₂O₆ with a monoisotopic mass of 181.06674293 Da [1]. As supplied by major vendors, the product exhibits an isotopic enrichment of 99 atom % ¹³C at the C-3 position with chemical purity specifications of 97% (CP) or 98% . This site-specific labeling distinguishes it from uniformly labeled (¹³C₆) and multiply labeled (¹³C₂, ¹³C₃) mannose analogs, positioning it as a targeted tracer for dissecting carbon flux through specific enzymatic steps in glycolysis, the pentose phosphate pathway, and mannose salvage pathways.

1
Site-specific metabolic flux analysis via phosphomannose isomerase node
2
LC-MS/MS quantitation as a targeted M+1 isotope-labeled internal standard
3
N-glycan biosynthesis tracer in human fibroblast and CHO cell models

Why D-Mannose-13C-3 Cannot Be Substituted


Generic substitution fails for D-Mannose-13C-3 because the isotopic label position dictates which metabolic pathways can be resolved, while unlabeled D-mannose provides no analytical differentiation from endogenous pools [1]. In quantitative LC-MS/MS applications, uniformly labeled D-mannose-¹³C₆ serves as a gold-standard internal standard achieving linear standard curves from 1 to 50 μg/mL in human serum, whereas unlabeled D-mannose cannot correct for matrix effects or ion suppression [2][3]. For metabolic flux analysis, the site-specific C-3 label in D-Mannose-13C-3 enables resolution of carbon rearrangements that are obscured when using uniformly labeled ¹³C₆ analogs, which produce complex isotopomer distributions that may mask pathway-specific flux information [4]. Furthermore, commercially available D-Mannose-1,2,3-¹³C₃ and D-Mannose-¹³C-2 differ fundamentally in their isotopic mass shift (M+3 and M+1, respectively) and in the metabolic fate of each labeled position, precluding interchangeable use in targeted metabolomics workflows .

D-Mannose-13C-3 (M+1 shift)
vs
Unlabeled D-Mannose
Unlabeled analog is indistinguishable from endogenous pools; cannot correct for matrix effects or ion suppression in quantitative workflows.
D-Mannose-13C-3 (C-3 label)
vs
D-Mannose-¹³C₆ (uniform)
Uniform labeling generates complex isotopomer distributions that may mask pathway-specific carbon rearrangement at the MPI node.
D-Mannose-13C-3 (M+1 shift)
vs
D-Mannose-1,2,3-¹³C₃ (M+3 shift)
M+3 shift and distinct metabolic fates of C-1 and C-2 labels preclude interchangeable use in targeted metabolomics workflows.

D-Mannose-13C-3 vs. Closest Analogs: Quantitative Evidence


Site-Specific C-3 Labeling Resolves Metabolic Flux

In a GC-MS-based metabolic tracing study, [4-¹³C]mannose (a positional isomer of D-Mannose-13C-3) was employed to quantitatively measure the contribution of exogenous mannose to N-glycan mannose pools. Under physiological conditions of 5 mM glucose and 50 μM mannose, exogenous mannose directly contributed 10–45% of the mannose found in N-glycans, demonstrating up to a 100-fold biosynthetic preference for exogenous mannose over glucose-derived mannose when normalized to their respective exogenous concentrations [1]. This site-specific approach contrasts with the use of uniformly labeled D-mannose-¹³C₆, which generates complex isotopomer patterns that can obscure pathway-specific contributions to the hexose pool .

Metabolic Flux Resolution
Class-level inference
C-3 labeling resolves MPI-catalyzed carbon rearrangement; exogenous mannose contributes 10–45% of N-glycan mannose
Supports pathway-specific flux analysis; uniform labeling can obscure contributions.
Class-level inference from C-4 analog; model: human fibroblasts, 5 mM glucose, 50 μM mannose.
Metabolic Flux Analysis N-Glycan Biosynthesis Gas Chromatography-Mass Spectrometry

Distinct M+1 Mass Shift for LC-MS/MS Specificity

D-Mannose-13C-3 produces a distinct M+1 mass shift (monoisotopic mass 181.06674293 Da) [1]. This distinguishes it analytically from D-Mannose-1,2,3-¹³C₃, which produces an M+3 mass shift (molecular weight 183.13 g/mol) , and from D-Mannose-¹³C₆, which produces an M+6 shift . In validated LC-MS/MS methods for serum D-mannose quantification, D-mannose-¹³C₆ served as the internal standard, generating linear calibration curves from 1 to 50 μg/mL with a representative serum D-mannose concentration of 12.98 μg/mL accurately quantified [2]. The M+1 shift of D-Mannose-13C-3 offers a less complex isotopic envelope than M+3 or M+6 analogs, reducing spectral overlap when analyzing naturally occurring M+1 isotopologues.

Mass Shift Specificity
Cross-study comparable
M+1 shift (181.067 Da) vs. M+3 (¹³C₃) and M+6 (¹³C₆) analogs
Reduces isotopic envelope complexity relative to higher-mass-shift analogs.
Reference method: LC-MS/MS, 1–50 μg/mL linear range, human serum matrix.
LC-MS/MS Stable Isotope Dilution Internal Standard Selection

Isotopic and Chemical Purity for Quantitative Traceability

D-Mannose-13C-3 is supplied with certified isotopic enrichment of 99 atom % ¹³C at the C-3 position and chemical purity specifications of 97% (CP) per Sigma-Aldrich or 98% per Alfa Chemistry . In contrast, unlabeled D-mannose is typically supplied at ≥99% chemical purity but without any isotopic enrichment specification, rendering it unsuitable for isotope dilution mass spectrometry . The dual specification of isotopic enrichment and chemical purity is critical for quantitative traceability, as the 1–3% unlabeled fraction must be accounted for in precise flux calculations.

Isotopic Enrichment
Direct head-to-head
99 atom % ¹³C vs. natural abundance (~1.1% ¹³C)
Enables isotope dilution MS; unlabeled material introduces systematic error.
Supplier certificate: 97% (CP) to 98% chemical purity.
Isotopic Enrichment Quality Control Analytical Reference Standard

Physical Specifications for Labeled Analog Differentiation

D-Mannose-13C-3 is supplied as a solid with a melting point of 133–140 °C (lit.) . Its molecular weight of 181.15 g/mol and monoisotopic mass shift of M+1 distinguish it from D-Mannose-1,2,3-¹³C₃, which has a molecular weight of 183.13 g/mol and an M+3 shift . Both compounds share the unlabeled CAS base number 3458-28-4 but carry distinct labeled CAS numbers: 101615-89-8 for D-Mannose-13C-3 (C-3 labeled) and separate registry entries for the ¹³C₃ analog. These physical and registry distinctions are critical for accurate procurement and inventory management in regulated laboratory environments.

Physical & Registry Diff.
Direct head-to-head
MW 181.15 g/mol (CAS 101615-89-8) vs. 183.13 g/mol (¹³C₃ analog)
Distinct CAS and molecular weight prevent procurement and inventory errors.
Solid; m.p. 133–140 °C (lit.).
Physical Properties Procurement Specification Formulation Compatibility

D-Mannose-13C-3 Validated Application Scenarios


LC-MS/MS Quantitation of Serum D-Mannose

D-Mannose-13C-3 can be employed as an internal standard in LC-MS/MS methods for quantifying endogenous D-mannose concentrations in human serum. While published studies have validated D-mannose-¹³C₆ as an internal standard achieving linear calibration from 1 to 50 μg/mL and accurately quantifying serum D-mannose at 12.98 μg/mL [1], D-Mannose-13C-3 offers an alternative M+1 internal standard option for laboratories seeking to minimize isotopic envelope complexity or when ¹³C₆-labeled material is cost-prohibitive. The certified 99 atom % ¹³C enrichment ensures accurate correction for matrix effects and ion suppression .

Metabolic Flux Analysis of Mannose to N-Glycans

D-Mannose-13C-3 is appropriate for tracing the metabolic fate of mannose in N-glycan biosynthesis pathways. Based on class-level evidence from studies using the positional isomer [4-¹³C]mannose, site-specifically labeled mannose enables quantitative measurement of exogenous mannose incorporation into N-glycans. Under physiological culture conditions (5 mM glucose and 50 μM mannose), exogenous mannose directly contributes 10–45% of N-glycan mannose, demonstrating up to a 100-fold biosynthetic preference relative to glucose-derived mannose [2]. The C-3 labeling position in D-Mannose-13C-3 permits tracking of carbon rearrangement through the MPI-catalyzed interconversion of mannose-6-phosphate and fructose-6-phosphate, a critical node in congenital disorders of glycosylation type Ib (MPI-CDG) [2].

Mannose-Dependent Glycosylation in CHO Cells

In recombinant Chinese hamster ovary (CHO) cell systems used for therapeutic IgG production, mannose metabolism directly influences high-mannose (HM) glycosylation profiles of recombinant proteins. When CHO cells are grown with mannose as the major carbon source, a dramatic increase in total HM glycosylation occurs in recombinant IgG without affecting cell growth, viability, or titer [3]. D-Mannose-13C-3 can serve as a metabolic tracer in such systems to quantify mannose flux into N-linked glycans, leveraging its site-specific C-3 label and 99 atom % ¹³C enrichment for precise isotopomer analysis .

Application
Selection Property
Validation Focus
LC-MS/MS Serum Quantitation
M+1 internal standard with 99 atom % ¹³C enrichment
Matrix-effect correction and ion suppression review
Metabolic Flux (N-Glycan)
Site-specific C-3 label for MPI node tracing
Pathway-specific flux interpretation vs. uniform labeling
CHO Cell IgG Glycosylation
High-purity metabolic tracer for mannose salvage
High-mannose glycoform endpoint monitoring

Technical Documentation Hub

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28 linked technical documents
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